Cas no 2229569-55-3 (3-fluoro-4-(prop-2-yn-1-yl)phenol)

3-Fluoro-4-(prop-2-yn-1-yl)phenol is a fluorinated phenolic compound featuring a propargyl substituent at the 4-position of the aromatic ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for click chemistry applications due to the alkyne functionality. The fluorine atom enhances electronic effects, influencing regioselectivity in further derivatization. Its dual functional groups enable versatile modifications, such as coupling reactions or polymer grafting. The compound is typically used in pharmaceutical and materials science research, where precise control over molecular architecture is critical. High purity grades ensure consistent performance in sensitive applications. Proper handling is advised due to potential reactivity of the alkyne and phenolic moieties.
3-fluoro-4-(prop-2-yn-1-yl)phenol structure
2229569-55-3 structure
Product name:3-fluoro-4-(prop-2-yn-1-yl)phenol
CAS No:2229569-55-3
MF:C9H7FO
MW:150.149686098099
CID:5914118
PubChem ID:165614867

3-fluoro-4-(prop-2-yn-1-yl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-(prop-2-yn-1-yl)phenol
    • EN300-1822062
    • 2229569-55-3
    • Inchi: 1S/C9H7FO/c1-2-3-7-4-5-8(11)6-9(7)10/h1,4-6,11H,3H2
    • InChI Key: CWOGFBVGOUOYEL-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CC#C)O

Computed Properties

  • Exact Mass: 150.048093005g/mol
  • Monoisotopic Mass: 150.048093005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų
  • XLogP3: 2.2

3-fluoro-4-(prop-2-yn-1-yl)phenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1822062-1.0g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
1g
$1129.0 2023-06-03
Enamine
EN300-1822062-0.05g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
0.05g
$948.0 2023-09-19
Enamine
EN300-1822062-2.5g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
2.5g
$2211.0 2023-09-19
Enamine
EN300-1822062-5g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
5g
$3273.0 2023-09-19
Enamine
EN300-1822062-0.25g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
0.25g
$1038.0 2023-09-19
Enamine
EN300-1822062-10.0g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
10g
$4852.0 2023-06-03
Enamine
EN300-1822062-1g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
1g
$1129.0 2023-09-19
Enamine
EN300-1822062-0.1g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
0.1g
$993.0 2023-09-19
Enamine
EN300-1822062-0.5g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
0.5g
$1084.0 2023-09-19
Enamine
EN300-1822062-5.0g
3-fluoro-4-(prop-2-yn-1-yl)phenol
2229569-55-3
5g
$3273.0 2023-06-03

Additional information on 3-fluoro-4-(prop-2-yn-1-yl)phenol

Recent Advances in the Study of 3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) in Chemical Biology and Pharmaceutical Research

3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) is a fluorinated phenolic compound that has recently garnered significant attention in chemical biology and pharmaceutical research. Its unique structure, featuring a fluorine atom and a propargyl group, makes it a versatile intermediate for the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its applications in medicinal chemistry, particularly in the development of kinase inhibitors and targeted therapies for cancer and inflammatory diseases.

One of the key areas of research involving 3-fluoro-4-(prop-2-yn-1-yl)phenol is its role as a building block in click chemistry. The propargyl group enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely used in bioconjugation and drug discovery. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing novel EGFR inhibitors, showing promising activity against non-small cell lung cancer (NSCLC) cell lines. The fluorine atom was found to enhance metabolic stability and binding affinity to the target kinase.

In addition to its applications in oncology, 3-fluoro-4-(prop-2-yn-1-yl)phenol has been investigated for its potential in neurodegenerative disease research. A recent preprint on bioRxiv highlighted its use as a precursor for developing tau protein aggregation inhibitors, which are being explored as potential therapeutics for Alzheimer's disease. The compound's ability to cross the blood-brain barrier, attributed to its lipophilicity and fluorine substitution, makes it particularly valuable in this context.

From a synthetic chemistry perspective, several innovative routes for the preparation of 3-fluoro-4-(prop-2-yn-1-yl)phenol have been reported in the past year. A notable advancement came from a team at MIT, who developed a continuous-flow synthesis method that improved yield (82%) and reduced reaction time compared to traditional batch processes. This methodological improvement is particularly relevant for scaling up production for preclinical studies.

Pharmacokinetic studies of derivatives containing the 3-fluoro-4-(prop-2-yn-1-yl)phenol moiety have shown favorable ADME (absorption, distribution, metabolism, and excretion) profiles. The fluorine atom appears to mitigate rapid glucuronidation, a common issue with phenolic compounds, while the propargyl group provides a handle for further structural modifications. These properties position the compound as a valuable scaffold for medicinal chemistry optimization campaigns.

Looking forward, researchers are particularly excited about the potential of 3-fluoro-4-(prop-2-yn-1-yl)phenol in PROTAC (proteolysis targeting chimera) development. Its dual functionality allows for simultaneous binding to target proteins and E3 ubiquitin ligases, enabling targeted protein degradation. Early-stage research presented at the 2023 ACS Spring Meeting showed promising results in degrading aberrant proteins in models of triple-negative breast cancer.

In conclusion, 3-fluoro-4-(prop-2-yn-1-yl)phenol (CAS: 2229569-55-3) represents a multifaceted tool in modern drug discovery. Its applications span from serving as a click chemistry reagent to forming the core of potential therapeutics for various diseases. As research continues to uncover new applications and optimize synthetic approaches, this compound is likely to play an increasingly important role in chemical biology and pharmaceutical development.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.